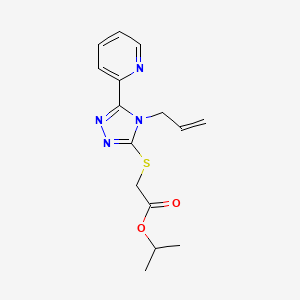![molecular formula C25H30N4OS B12147591 N-{3-[(4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12147591.png)
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a thiophene ring, all connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 1-ethylpiperazine and 2-chloro-5-chloromethylpyridine in the presence of a base such as potassium carbonate yields the intermediate 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine.
Coupling with Thiophene Derivative: The intermediate is then coupled with a thiophene derivative under suitable conditions to form the desired thiophene-pyridine-piperazine structure.
Benzamide Formation: Finally, the thiophene-pyridine-piperazine intermediate is reacted with benzoyl chloride or a similar benzamide-forming reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amine derivatives.
Scientific Research Applications
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, useful in the development of new materials and catalysts.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The piperazine and pyridine rings may interact with neurotransmitter receptors or enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Shares the piperazine and pyridine moieties but lacks the thiophene and benzamide groups.
N-(5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl)-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine: Contains similar piperazine and pyridine structures with additional fluorinated benzimidazole and pyrimidine rings.
Uniqueness
The uniqueness of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H30N4OS |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[3-[(4-ethylpiperazin-1-yl)-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H30N4OS/c1-4-28-14-16-29(17-15-28)23(21-12-8-9-13-26-21)22-18(2)19(3)31-25(22)27-24(30)20-10-6-5-7-11-20/h5-13,23H,4,14-17H2,1-3H3,(H,27,30) |
InChI Key |
PMNWGMNJCRIDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=N2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147510.png)
![ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12147516.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147518.png)
![(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12147519.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147520.png)


![(5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147554.png)
![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12147559.png)
![2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12147564.png)


![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147595.png)
![(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12147600.png)
